2-Amino-5-(4-nitrophenylsulfonyl)thiazole
Overview
Description
2-Amino-5-(4-nitrophenylsulfonyl)thiazole: is a chemical compound with the molecular formula C9H7N3O4S2 and a molecular weight of 285.30 g/mol . It is characterized by the presence of an amino group at the 2-position, a nitrophenylsulfonyl group at the 5-position, and a thiazole ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole typically involves the reaction of 2-aminothiazole with 4-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using large-scale crystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitro group in 2-Amino-5-(4-nitrophenylsulfonyl)thiazole can undergo reduction to form the corresponding amino derivative.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Reduction: 2-Amino-5-(4-aminophenylsulfonyl)thiazole.
Substitution: Various alkylated or acylated derivatives depending on the substituents used.
Scientific Research Applications
Chemistry:
2-Amino-5-(4-nitrophenylsulfonyl)thiazole is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new materials with specific properties.
Biology:
In biological research, this compound is used as a probe to study enzyme activities and protein interactions. It is also utilized in the development of diagnostic assays.
Medicine:
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with antimicrobial or anticancer properties. Its derivatives are being investigated for their biological activities.
Industry:
In the industrial sector, this compound is used in the production of dyes and pigments. It is also employed in the synthesis of specialty chemicals for various applications.
Mechanism of Action
The mechanism of action of 2-Amino-5-(4-nitrophenylsulfonyl)thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. In the case of antimicrobial or anticancer activities, the compound may interfere with cellular processes, leading to cell death or growth inhibition.
Comparison with Similar Compounds
2-Amino-5-nitrothiazole: Similar structure but lacks the sulfonyl group.
2-Amino-4-(4-nitrophenyl)thiazole: Similar structure but with a different substitution pattern on the thiazole ring.
Uniqueness:
2-Amino-5-(4-nitrophenylsulfonyl)thiazole is unique due to the presence of both the nitrophenylsulfonyl and amino groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4S2/c10-9-11-5-8(17-9)18(15,16)7-3-1-6(2-4-7)12(13)14/h1-5H,(H2,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTKCGAOXFHFTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80192679 | |
Record name | Thiazole, 2-amino-5-(p-nitrophenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39565-05-4 | |
Record name | 5-[(4-Nitrophenyl)sulfonyl]-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39565-05-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiazole, 2-amino-5-(p-nitrophenylsulfonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039565054 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 39565-05-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77091 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Thiazole, 2-amino-5-(p-nitrophenylsulfonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80192679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-nitrophenyl-2-aminothiazol-5-ylsulphone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.542 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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